Neuroprotection Failure in ALS Models: Direct Comparison of L-NAT vs. D-NAT
In a direct head-to-head comparison of enantiomers for neuroprotective activity in models of Amyotrophic Lateral Sclerosis (ALS), N-Acetyl-D-tryptophan (D-NAT) was found to be completely inactive. In contrast, its enantiomer N-Acetyl-L-tryptophan (L-NAT) exhibited significant, dose-dependent protection [1].
| Evidence Dimension | Neuroprotection (inhibition of H2O2-induced cell death) |
|---|---|
| Target Compound Data | No significant protective effect |
| Comparator Or Baseline | L-NAT: IC50 = 0.3 µM (NSC-34 cells), IC50 = 16 nM (primary motor neurons) |
| Quantified Difference | D-NAT shows no activity at concentrations up to 30 µM, where L-NAT demonstrates maximum protection (47% in NSC-34 cells, 70% in primary motor neurons) |
| Conditions | In vitro; NSC-34 motor neuron-like cells and primary motor neurons challenged with hydrogen peroxide (H2O2) |
Why This Matters
This data definitively establishes D-NAT as the essential, validated negative control for all studies investigating the neuroprotective mechanisms of L-NAT and N-Acetyl-DL-tryptophan.
- [1] Sirianni AC, Jiang J, Zeng J, Mao LL, Zhou S, Sugarbaker P, Zhang X. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. J Neurochem. 2015 Sep;134(5):956-68. (Data extracted from Results section and Figure 1). View Source
